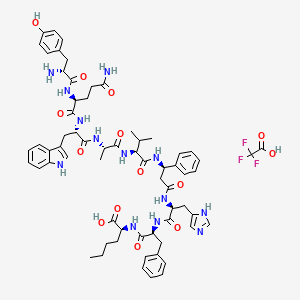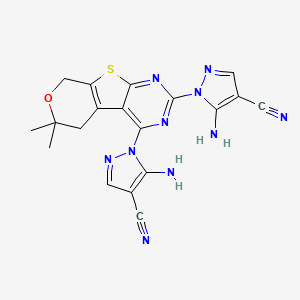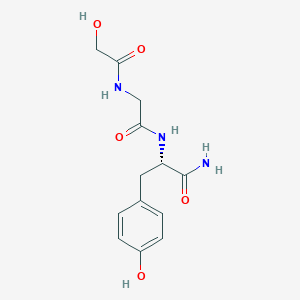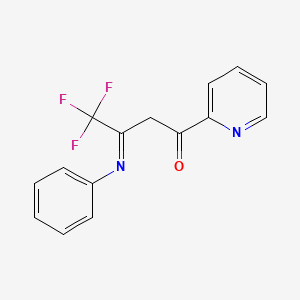
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, phenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one typically involves the condensation of a trifluoromethyl ketone with an aromatic amine and a pyridine derivative. One common method includes the following steps:
Condensation Reaction: The reaction between 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 2-aminopyridine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the imine and pyridine groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-3-yl)butan-1-one: Similar structure but with the pyridine group at a different position.
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-4-yl)butan-1-one: Another positional isomer with the pyridine group at the 4-position.
Uniqueness
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and interactions with biological targets.
Properties
CAS No. |
919997-52-7 |
|---|---|
Molecular Formula |
C15H11F3N2O |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-phenylimino-1-pyridin-2-ylbutan-1-one |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)14(20-11-6-2-1-3-7-11)10-13(21)12-8-4-5-9-19-12/h1-9H,10H2 |
InChI Key |
NMPKVQLUWDJKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
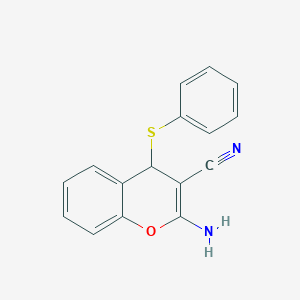
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
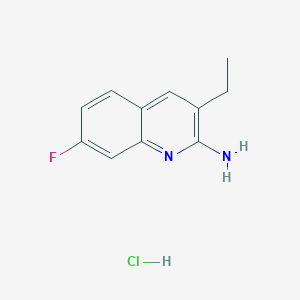
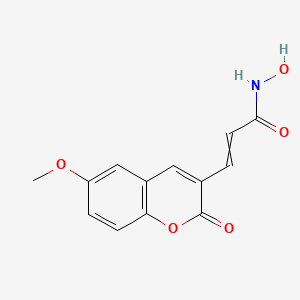
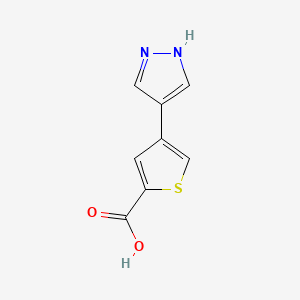


![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
